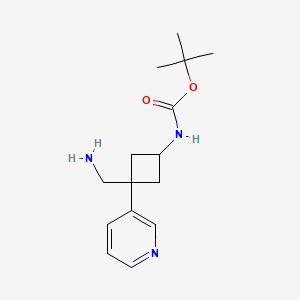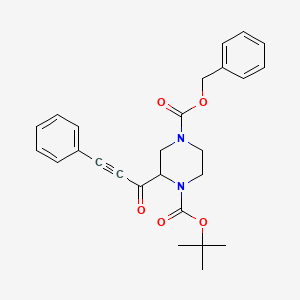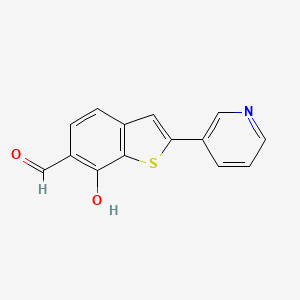
1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride
Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride (MPEDHCl) is a novel, highly potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is an important enzyme in the metabolism of fatty acids and is involved in the synthesis and storage of triglycerides in the body. MPEDHCl has been studied for its potential in treating a variety of metabolic diseases and disorders such as obesity, diabetes, and fatty liver disease.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride has been studied for its potential in treating a variety of metabolic diseases and disorders. It has been shown to inhibit DGAT1 activity in vitro and in vivo, which is important for the regulation of fatty acid metabolism. In addition, 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride has been studied for its potential in treating obesity, diabetes, and fatty liver disease. It has been shown to reduce body weight and improve glucose tolerance in animal models.
Mechanism of Action
1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride is a highly selective inhibitor of DGAT1. It binds to the active site of the enzyme and prevents it from catalyzing the formation of triglycerides. This inhibition leads to decreased fatty acid synthesis and storage, which is beneficial in treating metabolic diseases and disorders.
Biochemical and Physiological Effects
1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride has been shown to reduce body weight and improve glucose tolerance in animal models. It has also been shown to reduce triglyceride levels, reduce cholesterol levels, and reduce hepatic steatosis in animal models. In addition, 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride has been shown to reduce inflammation and improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride has several advantages for laboratory experiments. It is a highly selective inhibitor of DGAT1, so it can be used to study the role of DGAT1 in fatty acid metabolism. In addition, it is easy to synthesize and can be purified using chromatography. The main limitation of using 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride in laboratory experiments is that it is not approved for human use, so it cannot be used in clinical trials.
Future Directions
There are several potential future directions for research on 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride. One potential direction is to further investigate the mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride and its effects on other enzymes involved in fatty acid metabolism. Another potential direction is to investigate the effects of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride on other metabolic diseases and disorders, such as cardiovascular disease and non-alcoholic fatty liver disease. Additionally, further research could be done to investigate the safety and efficacy of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride in humans. Finally, further research could be done to develop more selective and potent inhibitors of DGAT1.
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethane-1,2-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-13-7-8(6-12-13)9(15)10(16)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJXIVUBGQRCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)
![1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone](/img/structure/B1468236.png)
![1,1-Bis(4-fluorobenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468237.png)

![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)
![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)

![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
![1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1468248.png)


![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)